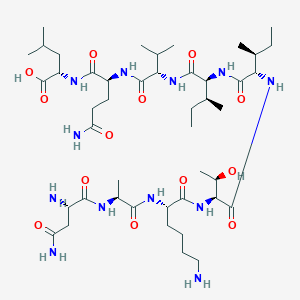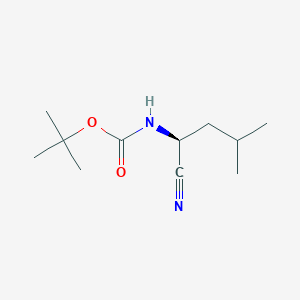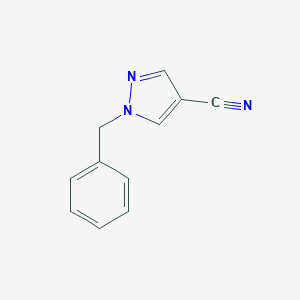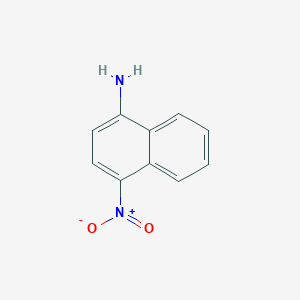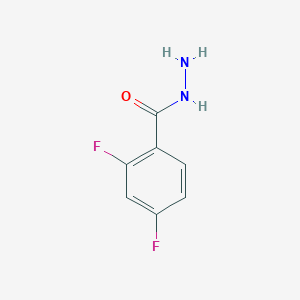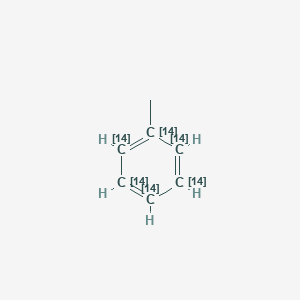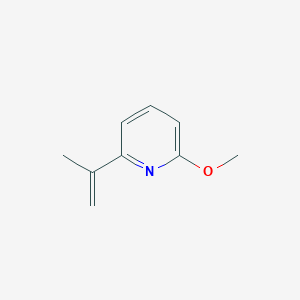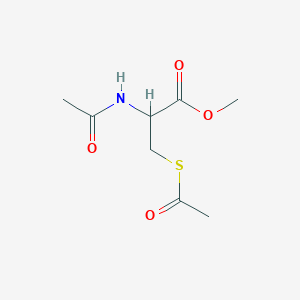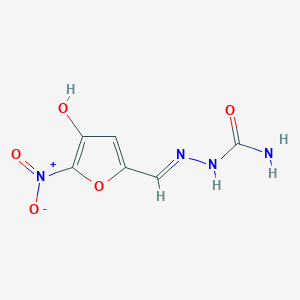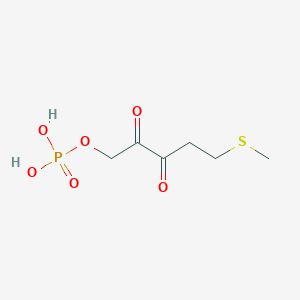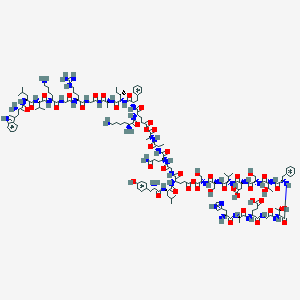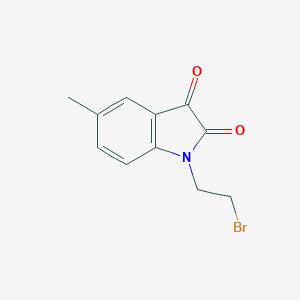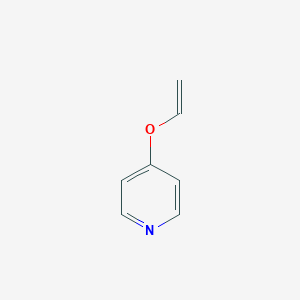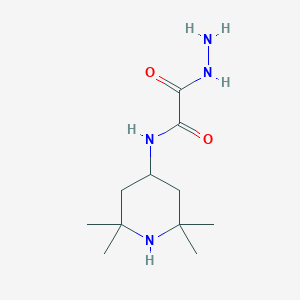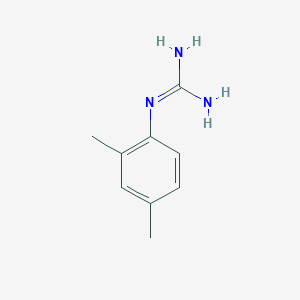
2-(2,4-Dimethylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylphenyl)guanidine is a compound that has gained significant attention in the scientific community due to its potential applications in research. It is a white crystalline powder that is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(2,4-Dimethylphenyl)guanidine is not fully understood. However, it is believed to act as a nucleophile due to the presence of the guanidine group. It can react with various electrophiles, such as aldehydes and ketones, to form imines. It can also react with isocyanates to form ureas.
Biochemical and Physiological Effects
2-(2,4-Dimethylphenyl)guanidine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
The advantages of using 2-(2,4-Dimethylphenyl)guanidine in lab experiments include its high reactivity and versatility. It can be used as a reagent in various organic synthesis reactions and as a catalyst in various chemical reactions. However, its limitations include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the research on 2-(2,4-Dimethylphenyl)guanidine. One potential area of research is the development of new synthetic methods for the compound, which can improve the yield and reduce the environmental impact. Another potential area of research is the investigation of its potential applications in medicine, such as the development of new drugs for the treatment of cancer and fungal infections. Additionally, the mechanism of action and the biochemical and physiological effects of the compound can be further studied to better understand its potential applications.
Conclusion
In conclusion, 2-(2,4-Dimethylphenyl)guanidine is a compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique properties make it a versatile compound that can be used in various applications. However, its potential toxicity and the need for careful handling and disposal should be considered. Further research is needed to fully understand its mechanism of action and its potential applications in medicine and other fields.
合成法
The synthesis of 2-(2,4-Dimethylphenyl)guanidine involves the reaction of 2,4-dimethylaniline with cyanamide in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.
科学的研究の応用
2-(2,4-Dimethylphenyl)guanidine has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, especially in the preparation of various heterocyclic compounds. It has also been used as a catalyst in various chemical reactions, such as the synthesis of imines and oxazoles.
特性
CAS番号 |
112677-30-2 |
|---|---|
製品名 |
2-(2,4-Dimethylphenyl)guanidine |
分子式 |
C9H13N3 |
分子量 |
163.22 g/mol |
IUPAC名 |
2-(2,4-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3/c1-6-3-4-8(7(2)5-6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |
InChIキー |
RYIUHRFCOGHNTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=C(N)N)C |
正規SMILES |
CC1=CC(=C(C=C1)N=C(N)N)C |
同義語 |
N-(2,4-DIMETHYL-PHENYL)-GUANIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



